molecular formula C16H23NO6 B1676716 Monocrotaline CAS No. 315-22-0

Monocrotaline

Cat. No. B1676716
CAS RN: 315-22-0
M. Wt: 325.36 g/mol
InChI Key: QVCMHGGNRFRMAD-XFGHUUIASA-N
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Description

Monocrotaline (MCT) is a bioactive pyrrolizidine alkaloid (PAs) isolated from Crotalaria retusa seeds . It has a molecular formula of C16H23NO6 and a molecular weight of 325.3569 .


Synthesis Analysis

Monocrotaline is synthesized out of amino acids by plants of the Crotalaria genus . A study characterizes MCT employing thermal analysis (DSC, TG/DTG and DTA) and non-thermal techniques (FTIR and capturing images of the decomposition process) .


Molecular Structure Analysis

Monocrotaline is an 11-membered macrocyclic pyrrolizidine alkaloid . The X-ray diffraction analysis (XRD) revealed well-defined crystalline structures with regular forms and a three-dimensional aspect .


Chemical Reactions Analysis

The thermal characterization of monocrotaline showed five mass loss events, with the third event, occurring between 204 °C and 292 °C, being the one with the greater decomposition . The kinetic parameters for the degradation process were calculated using a general kinetic model .


Physical And Chemical Properties Analysis

Monocrotaline is a crystalline solid with a melting point of 204 °C . It is slightly soluble in water . The thermal degradation mechanism was proposed in association with the FTIR results .

Scientific Research Applications

DNA Adduct Formation and Genotoxicity

Monocrotaline, a naturally occurring pyrrolizidine alkaloid, has been studied for its metabolism and the subsequent formation of DNA adducts, which are covalent bonds formed between DNA and chemical compounds. These adducts suggest a genotoxic mechanism, implicating monocrotaline in tumorigenicity through DNA damage (Wang et al., 2005).

Pulmonary Hypertension and Endothelial Injury

Studies have explored monocrotaline's role in inducing pulmonary hypertension by targeting the extracellular calcium-sensing receptor (CaSR) in pulmonary artery endothelial cells. This mechanism involves the activation of the CaSR, leading to endothelial damage and pulmonary hypertension (Xiao et al., 2017). Additionally, alterations in bone morphogenetic protein and transforming growth factor-β signaling have been observed in monocrotaline-induced pulmonary hypertension models, offering potential therapeutic targets (Long et al., 2009).

Targeting of Specific Proteins

Research has identified specific endothelial targets for monocrotaline pyrrole, such as galectin-1 and protein-disulfide isomerase. This provides insights into the pulmonary toxicity of monocrotaline and potential mechanisms for intervention (Lamé et al., 2000).

Effects on Erythrocytes and Lung Endothelium

Monocrotaline pyrrole's interaction with erythrocytes under varying oxygen partial pressures has been studied, revealing its role in the selectivity of pulmonary endothelial injury in monocrotaline-induced pulmonary hypertension models (Xiao et al., 2019).

Infrared and Raman Spectroscopic Analysis

Monocrotaline has been characterized using infrared (IR) and Raman spectroscopy, complemented by Density Functional Theory (DFT) calculations. This structural and spectroscopic analysis aids in understanding its medicinal potential (Oliveira et al., 2017).

Energy Metabolism in Liver

The impact of monocrotaline on energy metabolism in the liver has been investigated, highlighting its role in altering glycogenolysis, glycolysis, gluconeogenesis, and urea synthesis. These findings have implications for understanding monocrotaline's hepatotoxicity (Mingatto et al., 2008).

Antineoplastic Activity Against Hepatocellular Carcinoma

Monocrotaline has been evaluated for its antineoplastic activity against hepatocellular carcinoma, demonstrating cytotoxicity and genotoxicity at certain concentrations. This research suggests its potential as a novel scaffold for liver cancer treatment (Kusuma et al., 2014).

Safety And Hazards

Monocrotaline is an acute toxic substance. The toxicity is dose-dependent, and it can harm both organs and genetic material . It can cause liver, lung, and kidney damage in various organisms .

Future Directions

Research on monocrotaline-induced pulmonary arterial hypertension (PAH) in a rat model has been proposed . The study aims to characterize the renin–angiotensin–aldosterone system, parameters of oxidative stress, the activity of matrix metalloproteinases, and erythrocyte parameters .

properties

IUPAC Name

(1R,4R,5R,6R,16R)-5,6-dihydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
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InChI

InChI=1S/C16H23NO6/c1-9-13(18)23-11-5-7-17-6-4-10(12(11)17)8-22-14(19)16(3,21)15(9,2)20/h4,9,11-12,20-21H,5-8H2,1-3H3/t9-,11+,12+,15+,16-/m0/s1
Source PubChem
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InChI Key

QVCMHGGNRFRMAD-XFGHUUIASA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)OC2CCN3C2C(=CC3)COC(=O)C(C1(C)O)(C)O
Source PubChem
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Isomeric SMILES

C[C@H]1C(=O)O[C@@H]2CCN3[C@@H]2C(=CC3)COC(=O)[C@]([C@]1(C)O)(C)O
Source PubChem
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Molecular Formula

C16H23NO6
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DSSTOX Substance ID

DTXSID9020902
Record name Monocrotaline
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Molecular Weight

325.36 g/mol
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Physical Description

White solid; [Merck Index] Faintly beige powder; [MSDSonline]
Record name Monocrotaline
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Solubility

Readily sol in water /Monocrotaline hydrochloride/, Slightly sol in water (1.2%); sparingly sol in non-polar org solvents (0.09% in oleyl alcohol, 0.012% in dodecane); sol in ethanol and chloroform, In water, 3.7X10+5 mg/L @ 25 °C /Estimated/
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Vapor Pressure

7.5X10-13 mm Hg @ 25 °C /Estimated/
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Mechanism of Action

The toxicology of monocrotaline is complex, and the mechanisms by which it causes lung injury, pulmonary hypertension, and right heart enlargement have remained elusive. ... Monocrotaline is bioactivated by the liver to a reactive, electrophilic pyrrole that travels via the circulation to the lung, where injury results. When low, iv doses of monocrotaline pyrrole are given to rats, a delay of several days occurs before lung injury and pulmonary hypertension become apparent. Moderate depletion of blood platelets around the time of the onset of lung injury lessens the subsequent development of right ventricular enlargement, suggesting a reduction in the pulmonary hypertensive response to monocrotaline pyrrole. This observation prompted a study of the role of platelet-derived mediators in the cardiopulmonary response to monocrotaline pyrrole. A stable analog of thromboxane A2(TxA2) caused a greater increase in right ventricular pressure in monocrotaline pyrrole treated rats compared to controls, and lungs isolated from monocrotaline pyrrole treated rats produced more TxB2 than those of controls. However, administration of drugs that either inhibited thromboxane synthesis or antagonized the effects of thromboxane did not afford protection from monocrotaline pyrrole in vivo. Serotonin, another vasoactive mediator released by platelets, caused an exaggerated vasoconstrictor response in isolated lungs from rats treated with monocrotaline pyrrole. Moreover, removal and inactivation of circulating serotonin by the pulmonary vasculature was impaired by treatment of rats with monocrotaline pyrrole. However, administration of serotonin receptor antagonists did not attenuate the cardiopulmonary effects of monocrotaline pyrrole in vivo. These results suggest that neither TxA2 nor serotonin is the sole mediator of the pneumotoxicity due to monocrotaline pyrrole. Thus, the mechanism by which platelets are involved in the pathogenesis of the pneumotoxic response to monocrotaline pyrrole remains an unsolved puzzle., Monocrotaline propagates changes in the contractile response of arterial smooth muscle, changes in smooth muscle Na/K-ATPase activity, release of platelet factors, and decreased serotonin transport by vascular endothelial cells., Effect of ip administration of monocrotaline on activities of hepatic epoxide hydrolase, and arylhydrocarbon hydroxylase was investigated in young, male long-evans rats. Monocrotaline failed to stimulate epoxide hydrolase while diminishing the activity of glutathione s-transferase, aminopyrine demethylase and AHH. There was no effect in vitro on hepatic drug-metabolizing enzymes studied except for slight stimulation of epoxide hydrolase activity and small reduction of aminopyrine demethylase activity., ... An active metabolite of monocrotaline, dehydromonocrotaline (DHM), alkylates guanines at the N7 position of DNA with a preference for 5'-GG and 5'-GA sequences. In addition, it generates piperidine- and heat-resistant multiple DNA crosslinks, as confirmed by electrophoresis and electron microscopy. On the basis of these findings, we propose that DHM undergoes rapid polymerization to a structure which is able to crosslink several fragments of DNA.
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Product Name

Monocrotaline

Color/Form

Prisms from absolute alcohol, Colorless

CAS RN

315-22-0
Record name Monocrotaline
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Melting Point

197-198 °C (decomposes), MP: 184 °C (decomp); specific optical rotation: -38.4 deg @ 28 °C/D (concentration by volume = 5.2 g in 100 ml water) /Monocrotaline hydrochloride/
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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